molecular formula C6H5NO3 B014830 5-Hydroxypyridine-2-carboxylic acid CAS No. 15069-92-8

5-Hydroxypyridine-2-carboxylic acid

Cat. No.: B014830
CAS No.: 15069-92-8
M. Wt: 139.11 g/mol
InChI Key: CGRRUFNHHQCLDZ-UHFFFAOYSA-N
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Description

U-0126 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) isoforms MEK1 and MEK2. It is widely used in scientific research to study cell signaling pathways, particularly those involved in cancer, inflammation, and neurodegenerative diseases. U-0126 is known for its ability to inhibit the MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-0126 involves several steps, starting with the preparation of the core structure, bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile. The process typically includes the following steps:

Industrial Production Methods

Industrial production of U-0126 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and advanced purification techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

U-0126 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives, which can be further studied for their biological activities .

Scientific Research Applications

U-0126 has a wide range of applications in scientific research:

Mechanism of Action

U-0126 exerts its effects by inhibiting the activity of MEK1 and MEK2, which are key components of the MEK/ERK signaling pathway. This pathway is involved in transmitting signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses. By inhibiting MEK1 and MEK2, U-0126 effectively blocks the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to the suppression of downstream signaling events that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of U-0126

U-0126 is unique due to its non-ATP competitive inhibition mechanism, which provides a distinct advantage in selectively targeting MEK1 and MEK2 without affecting other kinases. This specificity makes U-0126 a valuable tool in research for dissecting the MEK/ERK pathway and exploring its therapeutic potential .

Biological Activity

5-Hydroxypyridine-2-carboxylic acid (5-HPA), also known as 5-hydroxypicolinic acid, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 5-HPA, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C6H5NO3
  • Molecular Weight : 139.11 g/mol
  • CAS Number : 15069-92-8
  • IUPAC Name : this compound
  • SMILES Notation : C1=CC(=NC=C1O)C(=O)O

5-HPA exhibits several mechanisms of action that contribute to its biological activities:

  • Metal Chelation : The carboxylic acid and hydroxyl groups in 5-HPA allow it to chelate metal ions, which can inhibit various enzymatic activities that depend on metal cofactors.
  • Antimicrobial Activity : Research indicates that 5-HPA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi and viruses .
  • Inhibition of Enzymatic Activities : Studies have shown that derivatives of hydroxypyridine compounds, including 5-HPA, can inhibit key enzymes involved in critical biological processes, such as reverse transcriptase in HIV .

Antiviral Activity

A study focused on the design and synthesis of hydroxypyridone carboxylic acid derivatives demonstrated that some compounds derived from this scaffold exhibited significant antiviral activities against HIV. Specifically, compounds showed inhibition of HIV reverse transcriptase-associated RNase H activity in the low micromolar range .

CompoundEC50 (µM)Inhibition Type
Hydroxypyridone derivative10RNase H inhibition

Antimicrobial Activity

The antimicrobial efficacy of 5-HPA has been documented in various studies. It has been shown to be effective against multiple pathogens:

Pathogen TypeActivity
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective
FungiModerate
VirusesLimited

Case Studies

  • Synthesis and Biological Evaluation :
    A study reported the synthesis of various hydroxypyridone carboxylic acids, including derivatives of 5-HPA. These compounds were evaluated for their ability to inhibit HIV replication and showed promising results, with some compounds achieving EC50 values around 10 µM .
  • Antimicrobial Testing :
    In another investigation, the antimicrobial properties of 5-HPA were tested against clinical isolates of ESKAPE pathogens. The compound demonstrated significant inhibition rates compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Pharmacological Potential

The pharmacological potential of 5-HPA is underscored by its ability to act as a lead compound for drug development. Its metal-chelating properties suggest applications in treating conditions related to metal ion dysregulation, such as neurodegenerative diseases. Furthermore, its antibacterial and antiviral properties position it as a candidate for developing new antimicrobial agents.

Properties

IUPAC Name

5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRRUFNHHQCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934029
Record name 5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15069-92-8
Record name 15069-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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